molecular formula C20H20N4O3S B2625231 (E)-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide CAS No. 1021210-86-5

(E)-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide

カタログ番号: B2625231
CAS番号: 1021210-86-5
分子量: 396.47
InChIキー: MRLBIEBGRVTQMR-LFIBNONCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide is a synthetic sulfonamide derivative featuring a pyridazine core substituted with a pyridin-4-yl group and a propenyl linker to a phenyl-ethenesulfonamide moiety.

特性

IUPAC Name

(E)-N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c25-20-8-7-19(18-9-13-21-14-10-18)23-24(20)15-4-12-22-28(26,27)16-11-17-5-2-1-3-6-17/h1-3,5-11,13-14,16,22H,4,12,15H2/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLBIEBGRVTQMR-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(E)-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, supported by various studies, data tables, and case studies.

The molecular formula of (E)-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide is C20H20N4O3SC_{20}H_{20}N_{4}O_{3}S, with a molecular weight of 396.5 g/mol. The structure features a pyridazine moiety, which is significant for its biological activity.

The compound's mechanism of action primarily involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. Inhibition of COX-2 is particularly desirable in drug design to minimize gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Anti-inflammatory Effects

Research indicates that derivatives of pyridazine, including (E)-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide, exhibit significant COX-2 inhibitory activity. For example, related compounds have shown IC50 values as low as 15.50 nM, indicating potent inhibition compared to standard drugs like celecoxib . This suggests that modifications to the pyridazine scaffold can enhance anti-inflammatory properties while reducing ulcerogenic risks.

Anticancer Properties

Studies have also explored the potential anticancer effects of this compound. It has been suggested that the compound may interfere with cellular signaling pathways involved in cancer progression. The presence of the pyridazine ring is believed to contribute to its ability to modulate these pathways, making it a candidate for further investigation in cancer therapeutics .

Data Table: Biological Activity Summary

Activity Description IC50 Value
COX-2 InhibitionSignificant inhibition observed in various pyridazine derivatives15.50 nM (example)
Anticancer ActivityPotential modulation of signaling pathways involved in cancerNot quantified
Gastrointestinal SafetyLower ulcerogenic potential compared to traditional NSAIDsNot specified

Case Studies

  • Cyclooxygenase Inhibition Study : A study published in PMC assessed various pyridazine derivatives for their COX inhibitory action. The results showed that compounds similar to (E)-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide had superior selectivity for COX-2 over COX-1, suggesting a favorable safety profile .
  • Anticancer Research : Another investigation focused on the anticancer properties of pyridazine derivatives, highlighting their ability to induce apoptosis in cancer cell lines. The study indicated that structural modifications could enhance therapeutic efficacy .

類似化合物との比較

Comparison with Structurally or Functionally Similar Compounds

However, general comparisons can be inferred based on structural motifs shared with compounds in the evidence:

A. Sulfonamide-Containing Compounds

Sulfonamides are well-known for their role in antibiotic and enzyme-inhibitor therapies. For example:

  • Methylofuran (MFR-a): A cofactor in Methanothermobacter thermautotrophicus, MFR-a contains glutamic acid residues and a formyl group critical for one-carbon metabolism (Fig. 2A, B) .

B. Heterocyclic Frameworks

  • Pyridazine Derivatives : Pyridazine-based compounds (e.g., vardenafil) often target phosphodiesterases. The pyridin-4-yl group in the target compound may enhance binding to metalloenzymes or kinases, analogous to pyridine-containing drugs like crizotinib .
  • Catechins: While structurally distinct (flavanol-based), catechins like (-)-epigallocatechin gallate (EGCG) demonstrate how minor substituents (e.g., gallate groups) drastically alter bioactivity (Fig. 4) . Similarly, the phenyl-ethenesulfonamide group in the target compound could influence solubility and target affinity.

Hypothetical Data Table (Based on Structural Analogues)

Compound Core Structure Key Substituents Potential Targets Bioactivity Notes
Target Compound Pyridazine Pyridin-4-yl, phenyl-ethenesulfonamide Kinases, Carbonic Anhydrase Hypothetical enzyme inhibition
MFR-a Furan Glutamic acid, formyl group One-carbon metabolism Cofactor in methanogens
(-)-Epigallocatechin gallate Flavanol Gallate, hydroxyl groups Antioxidant pathways Free radical scavenging

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。